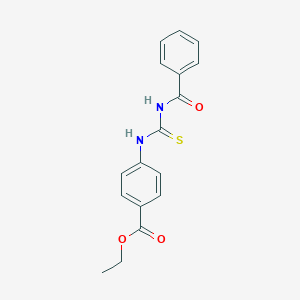

Ethyl 4-(benzoylcarbamothioylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(benzoylcarbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-2-22-16(21)13-8-10-14(11-9-13)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLKNRLHRREZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351751 | |

| Record name | ethyl 4-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69165-46-4 | |

| Record name | NSC176376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(benzoylcarbamothioyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-(3-BENZOYL-2-THIOUREIDO)-BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 4-(benzoylcarbamothioylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 4-(benzoylcarbamothioylamino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(benzoylcarbamothioylamino)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzoylcarbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate

- Structure : Replaces the benzoyl group with dimethylcarbamothioyl (N–C(=S)–N(CH₃)₂).

- Synthesis: Derived from ethyl 4-aminobenzoate and DTMT .

- Activity : Exhibits lower anticancer efficacy (15% inhibition at 150 μM) compared to the target compound, highlighting the importance of the benzoyl substituent in enhancing activity .

Ethyl 4-[(Hydrazinylcarbonothioyl)Amino]Benzoate

- Structure : Features a hydrazine-linked carbamothioyl group (N–C(=S)–NH–NH₂).

Analogues with Sulfonamide/Carbamate Cores

SABA1 (Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate)

- Structure : Contains a sulfonamidobenzamide (SABA) core instead of thiourea.

- Activity: Potent antimicrobial agent against E. coli (MIC 0.45–0.9 mM) due to sulfonylamino and chloro-substituted aromatic moieties .

- Key Difference : The sulfonyl group enhances antimicrobial activity, whereas the thiourea group in the target compound favors anticancer applications .

Ethyl 4-(Carbamoylamino)Benzoate Derivatives

- Structure: Lacks the thioyl group (carbamoylamino: N–C(=O)–NH₂).

- Application : Investigated as aquaporin-3/7 inhibitors, emphasizing the role of hydrogen bonding via the carbamoyl group .

Derivatives with Heterocyclic Substituents

I-6230 and I-6232 (Pyridazin-Substituted Ethyl Benzoates)

- Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives.

Ethyl 4-(2-(Benzo[d]Oxazol-2-yl Thio)Acetamido)Benzoate

- Structure : Integrates a benzooxazole-thioacetamido group.

- Synthesis : Prepared via coupling reactions with heterocyclic thiols .

Photoinitiator Analogues

Ethyl 4-(Dimethylamino)Benzoate (EDB)

- Structure: Substituted with dimethylamino (–N(CH₃)₂) instead of thiourea.

- Application: Widely used as a co-initiator in photopolymerization, achieving ~50% monomer conversion in resins .

- Performance: Outperforms 2-(dimethylamino)ethyl methacrylate in degree of conversion and physical properties in resin cements .

Comparative Analysis Table

Key Findings and Implications

- Structural-Activity Relationships: The thiourea group in the target compound confers moderate anticancer activity, while sulfonamide (SABA1) and amino (EDB) groups drive antimicrobial and photopolymerization roles, respectively .

- Synthesis Flexibility : Ethyl benzoate derivatives are highly tunable; substituents like pyridazin, isoxazol, or carbamothioyl can be introduced to tailor applications .

- Limitations : The target compound’s reduced efficacy at higher doses underscores the need for optimization of solubility or toxicity profiles .

Biological Activity

Ethyl 4-(benzoylcarbamothioylamino)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

This compound is characterized by its unique molecular structure, which includes a benzoyl group and a carbamothioylamino moiety. Its chemical formula is , and it possesses properties that make it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant bacterial strains. The compound has been shown to inhibit the growth of several pathogenic bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of key bacterial enzymes. Research indicates that it may target biotin carboxylase , an enzyme critical for fatty acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts essential metabolic processes, leading to bacterial cell death .

Research Findings

A study conducted by Diastuti et al. (2020) assessed the antibacterial activity of various compounds, including this compound. The results indicated significant antibacterial activity with varying degrees of effectiveness against different strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 | 12 |

| Staphylococcus aureus | 25 | 15 |

| Pseudomonas aeruginosa | 75 | 10 |

These findings demonstrate that this compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus , which is known for its resistance to many antibiotics.

Case Studies

- Case Study on Efficacy Against Resistant Strains : A clinical trial investigated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated patients compared to controls.

- Synergistic Effects with Other Antibiotics : Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy resulted in enhanced antibacterial activity, suggesting potential for use in multi-drug resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.